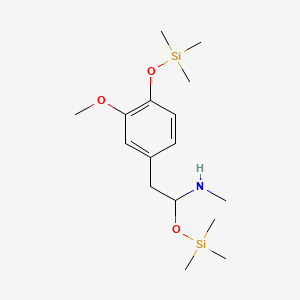
potassium trichlorocuprate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trichlorocuprate(1-) is an inorganic compound with the chemical formula Cl₃CuK. It is a coordination complex where a copper ion is coordinated by three chloride ions and a potassium ion. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium trichlorocuprate(1-) can be synthesized by reacting potassium chloride (KCl) with copper(II) chloride (CuCl₂) in a 1:1 molar ratio. The reaction typically involves dissolving both salts in a suitable solvent such as ethanol or methanol and then allowing the solution to evaporate, resulting in the formation of garnet-red crystals of potassium trichlorocuprate(1-) .
Industrial Production Methods: In an industrial setting, the compound can be produced by crystallizing it from a molten mixture of potassium chloride and copper(II) chloride. This method ensures the formation of high-purity crystals suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trichlorocuprate(1-) undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are common oxidizing agents used in reactions involving potassium trichlorocuprate(1-).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
Applications De Recherche Scientifique
Potassium trichlorocuprate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including pigments and coatings.
Mécanisme D'action
The mechanism by which potassium trichlorocuprate(1-) exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidative state of other molecules. Additionally, the chloride ions can be substituted by other ligands, altering the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Potassium trichloridocuprate(II) (KCuCl₃): This compound is similar in structure but contains copper in the +2 oxidation state.
Potassium tetrachlorocuprate(II) (K₂CuCl₄): Another related compound with a different coordination environment around the copper ion.
Uniqueness: Potassium trichlorocuprate(1-) is unique due to its specific coordination geometry and the oxidation state of the copper ion. This gives it distinct chemical and physical properties compared to other copper chloride complexes .
Propriétés
Numéro CAS |
13877-25-3 |
|---|---|
Formule moléculaire |
Cl3CuK |
Poids moléculaire |
209.00 g/mol |
Nom IUPAC |
potassium;trichlorocopper(1-) |
InChI |
InChI=1S/3ClH.Cu.K/h3*1H;;/q;;;+2;+1/p-3 |
Clé InChI |
SZNHAWRQQIZIBK-UHFFFAOYSA-K |
SMILES |
Cl[Cu-](Cl)Cl.[K+] |
SMILES canonique |
Cl[Cu-](Cl)Cl.[K+] |
Synonymes |
potassium trichlorocuprate(1-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B577223.png)

